molecular formula C11H16O8 B13091988 Methylenebismalonicaciddiethylester

Methylenebismalonicaciddiethylester

Cat. No.: B13091988
M. Wt: 276.24 g/mol
InChI Key: GHZZVZFBRRCOAM-UHFFFAOYSA-N
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Description

Methylenebismalonicaciddiethylester is a chemical compound that belongs to the class of malonic esters. These esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by its two ester groups attached to a central methylene bridge, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylenebismalonicaciddiethylester can be synthesized through the malonic ester synthesis. This involves the alkylation of diethyl malonate at the carbon alpha to both carbonyl groups, followed by decarboxylation. The reaction typically requires a strong base, such as sodium ethoxide, to deprotonate the alpha carbon, forming a carbanion that can undergo nucleophilic substitution with an alkyl halide .

Industrial Production Methods

Industrial production of this compound often involves the use of homogeneous or heterogeneous catalysts to optimize the esterification process. Biomass-derived dibasic acids can be converted to diesters using inorganic ligand-supported catalysts, which offer high productivity and selectivity .

Chemical Reactions Analysis

Types of Reactions

Methylenebismalonicaciddiethylester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Strong Bases: Sodium ethoxide or potassium tert-butoxide for deprotonation.

    Alkyl Halides: For nucleophilic substitution reactions.

    Aqueous Acid: For hydrolysis of ester groups.

Major Products

    Substituted Acetic Acids: Formed through decarboxylation.

    Carboxylic Acids: Formed through hydrolysis of ester groups.

Scientific Research Applications

Methylenebismalonicaciddiethylester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methylenebismalonicaciddiethylester involves its ability to form reactive intermediates, such as carbanions, which can participate in nucleophilic substitution reactions. These intermediates can interact with various molecular targets, including enzymes and receptors, to exert their effects. The pathways involved often include the formation of carbon-carbon bonds and the modification of functional groups .

Comparison with Similar Compounds

Methylenebismalonicaciddiethylester can be compared with other malonic esters, such as diethyl malonate and acetoacetic ester. While all these compounds are used in carbon-carbon bond formation, this compound is unique due to its methylene bridge, which provides additional reactivity and versatility in synthetic applications .

Similar Compounds

Properties

Molecular Formula

C11H16O8

Molecular Weight

276.24 g/mol

IUPAC Name

2-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)propanedioic acid

InChI

InChI=1S/C11H16O8/c1-3-18-10(16)7(11(17)19-4-2)5-6(8(12)13)9(14)15/h6-7H,3-5H2,1-2H3,(H,12,13)(H,14,15)

InChI Key

GHZZVZFBRRCOAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(C(=O)O)C(=O)O)C(=O)OCC

Origin of Product

United States

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